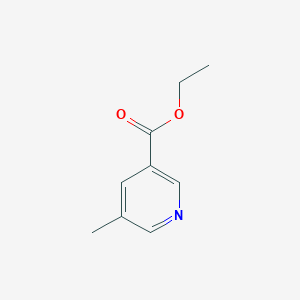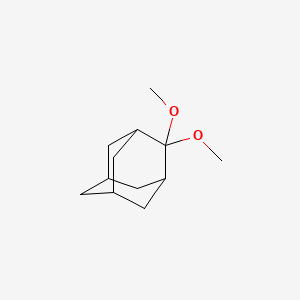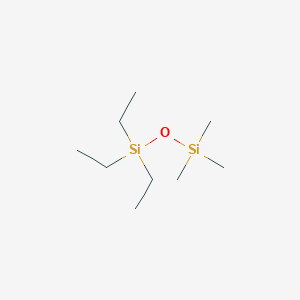
1-Hexanol, 6-(trimethylsilyl)-
Vue d'ensemble
Description
1-Hexanol, 6-(trimethylsilyl)- is an organosilicon compound with the chemical formula C9H22OSi. It is a colorless liquid with a boiling point of approximately 167°C and a density of around 0.84 g/mL . This compound is soluble in alcohol and ether solvents but only slightly soluble in water . It is commonly used as a reagent and intermediate in organic synthesis, playing roles in catalysis and as a protecting group .
Méthodes De Préparation
The preparation of 1-Hexanol, 6-(trimethylsilyl)- typically involves the reaction of 1-bromohexane with trimethylchlorosilane in the presence of an alkali catalyst . This reaction produces the target compound, which is then purified . Industrially, the production of similar compounds often involves the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products .
Analyse Des Réactions Chimiques
1-Hexanol, 6-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed reactions such as Suzuki coupling and Heck reactions.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like triethylamine, and solvents such as alcohols and ethers.
Major Products: The major products formed depend on the specific reaction conditions but often include various organosilicon compounds and polymers.
Applications De Recherche Scientifique
1-Hexanol, 6-(trimethylsilyl)- has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: This compound is used in the production of silicone polymers with special functions.
Mécanisme D'action
The mechanism of action of 1-Hexanol, 6-(trimethylsilyl)- involves its role as a protecting group in organic synthesis. It reacts with hydroxyl groups to form trialkylsilyl ethers, which protect the hydroxyl group from unwanted reactions . This protection is achieved through an S_N2-like mechanism where the alcohol attacks the silicon atom of the chlorotrialkylsilane .
Comparaison Avec Des Composés Similaires
1-Hexanol, 6-(trimethylsilyl)- can be compared with other similar compounds such as:
1-Hexanol: A straight-chain alkyl alcohol with a six-carbon chain and a hydroxyl group at the end.
2-Hexanol and 3-Hexanol: Isomers of 1-Hexanol differing by the location of the hydroxyl group.
6-Hydroxyhexyltrimethylsilane: Another organosilicon compound with similar properties.
The uniqueness of 1-Hexanol, 6-(trimethylsilyl)- lies in its specific use as a protecting group and its role in palladium-catalyzed reactions, which are not as common for other similar compounds .
Propriétés
IUPAC Name |
6-trimethylsilylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22OSi/c1-11(2,3)9-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIUOYWRXKQYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447182 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53774-47-3 | |
| Record name | 1-Hexanol, 6-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)
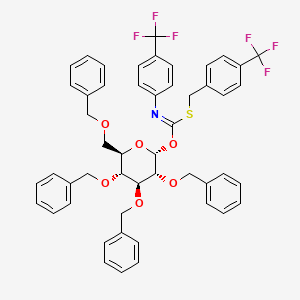
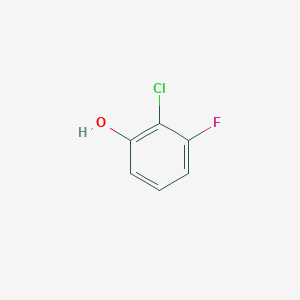
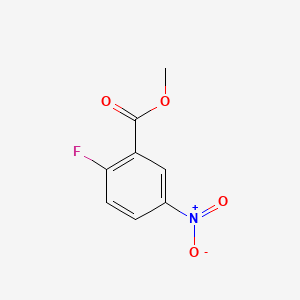
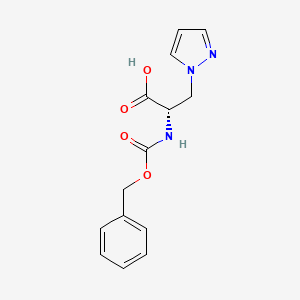
![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)


